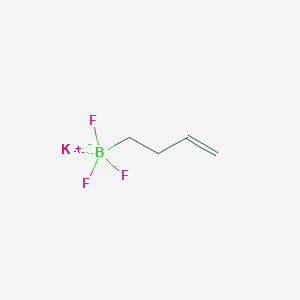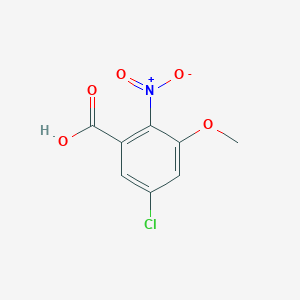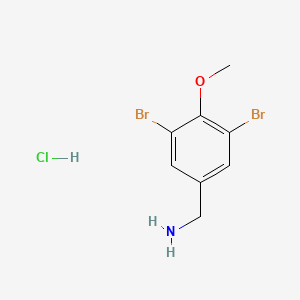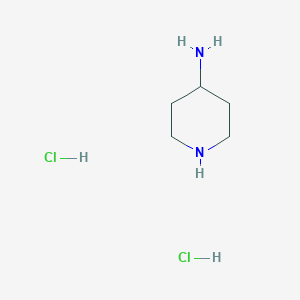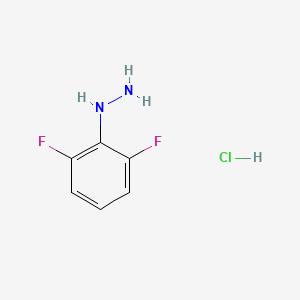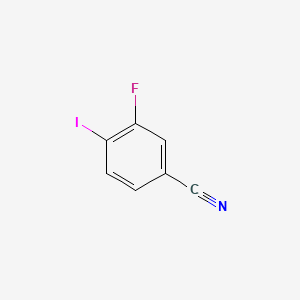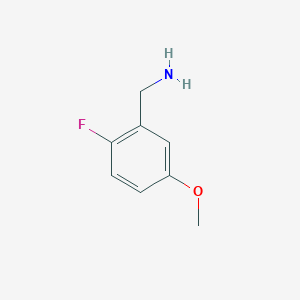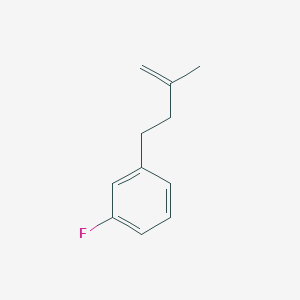
4-(3-Fluorophenyl)-2-methyl-1-butene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is likely a derivative of butene, which is a type of alkene. It has a fluorophenyl group attached to it, which could potentially influence its chemical properties.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable precursor with a fluorophenyl group. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The compound likely has a double bond (from the butene) and a fluorophenyl group attached to it. The presence of the fluorine atom could make the compound more electronegative.Chemical Reactions Analysis
As an alkene, this compound could potentially undergo reactions such as addition, oxidation, and polymerization. The presence of the fluorophenyl group could influence the reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors such as its exact molecular structure and the presence of functional groups. For example, the fluorophenyl group could influence properties such as polarity and reactivity.Applications De Recherche Scientifique
Synthesis and Polymerization Applications
One notable application of compounds related to 4-(3-Fluorophenyl)-2-methyl-1-butene is in the synthesis of telechelic oligomers. For example, 2,3-Di-(4-fluorophenyl)buta-1,3-diene, a compound with a similar structure, has been copolymerized with methyl methacrylate and styrene by a radical mechanism. The resulting copolymers, upon ozonolysis, yield telechelic oligomers with 4-fluorophenyl ketone end groups. These oligomers exhibit 1,4-configurations predominantly, indicating specific structural formations during polymerization (Dix, Ebdon, & Hodge, 1993).
Mechanistic Studies in Organic Reactions
In organic chemistry, the behavior of certain compounds under specific conditions provides insight into reaction mechanisms. For instance, the reaction of arc-generated carbon atoms with tert-butylbenzene, a process similar to interactions involving 4-(3-Fluorophenyl)-2-methyl-1-butene, produces 3-methyl-3-phenyl-1-butene among other compounds. This reaction, involving carbon insertion followed by hydrogen shifts, highlights the complexity of organic reaction mechanisms and the potential roles of fluoro-substituted butenes in such processes (Armstrong, Zheng, & Shevlin, 1998).
Safety And Hazards
Without specific safety data, it’s difficult to predict the exact safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions.
Orientations Futures
Future research could involve studying the synthesis, properties, and potential applications of this compound. However, without more specific information, it’s difficult to predict exact future directions.
Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific experimental data and literature would be needed. If you have more information or a specific context in mind, feel free to provide it and I’ll do my best to help!
Propriétés
IUPAC Name |
1-fluoro-3-(3-methylbut-3-enyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F/c1-9(2)6-7-10-4-3-5-11(12)8-10/h3-5,8H,1,6-7H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWKXVPYYUZQPIC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CCC1=CC(=CC=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641173 |
Source


|
| Record name | 1-Fluoro-3-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorophenyl)-2-methyl-1-butene | |
CAS RN |
731773-07-2 |
Source


|
| Record name | 1-Fluoro-3-(3-methylbut-3-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40641173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

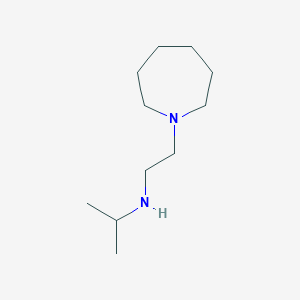
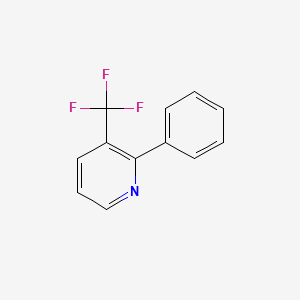

![tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1323542.png)
![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)


